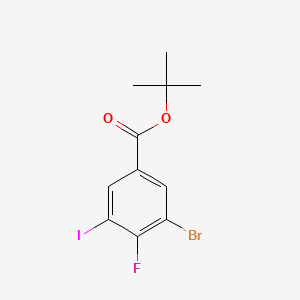![molecular formula C11H20BF3KNO2 B13471922 Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a cyclohexyl ring, which is further modified with a tert-butoxycarbonyl-protected amine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of the trifluoroborate: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or water.
Deprotection: Commonly uses acids like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Suzuki-Miyaura coupling: Produces biaryl or aryl-alkyl compounds.
Deprotection: Yields the free amine derivative of the cyclohexyl ring.
Scientific Research Applications
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide in chemical reactions involves the following:
Suzuki-Miyaura coupling: The trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Deprotection: The tert-butoxycarbonyl group is cleaved under acidic conditions, releasing the free amine.
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium phenoxide: Another base used in various organic reactions.
Potassium acetate: Commonly used in organic synthesis as a base and catalyst.
Uniqueness
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is unique due to its combination of a protected amine and a trifluoroborate group, which allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Properties
Molecular Formula |
C11H20BF3KNO2 |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h8-9H,4-7H2,1-3H3,(H,16,17);/q-1;+1 |
InChI Key |
FQGONLUNLNJBIH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



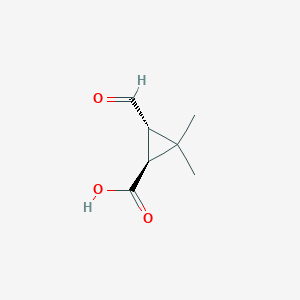
![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
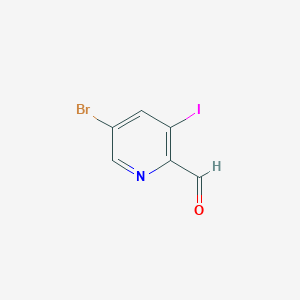
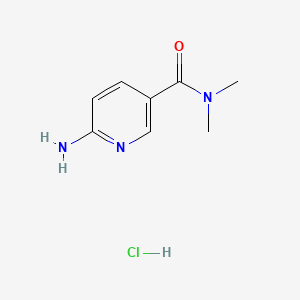
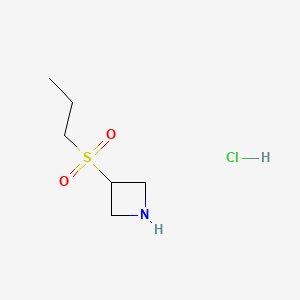
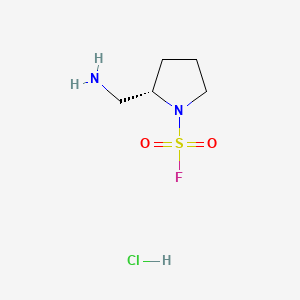
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-hydroxybenzoic acid](/img/structure/B13471876.png)
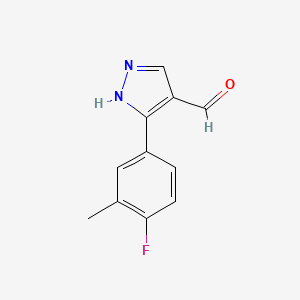
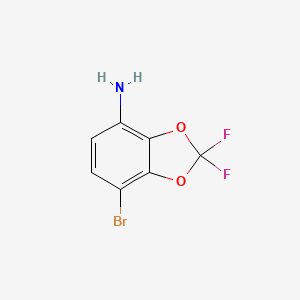
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
